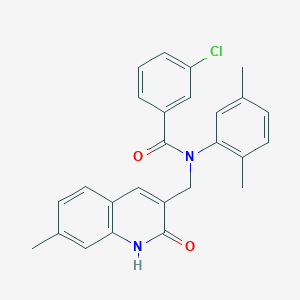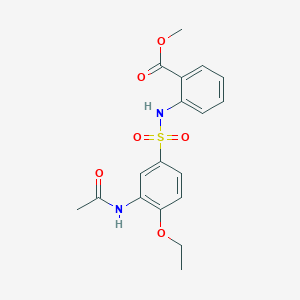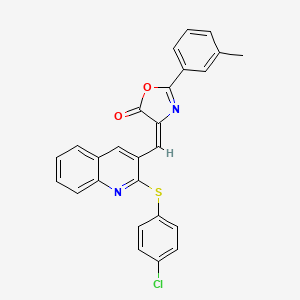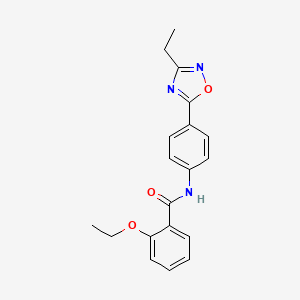
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EDPB, is a novel compound that has gained significant attention in the field of medicinal chemistry. EDPB is a member of the benzamide family, which has been extensively studied due to its potential therapeutic applications. EDPB is a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation, which has been implicated in various diseases, including cancer.
Mecanismo De Acción
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response. This, in turn, triggers apoptosis and cell cycle arrest. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments, including its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy. However, this compound has certain limitations, such as its moderate yield of synthesis, low solubility in aqueous solutions, and potential off-target effects.
Direcciones Futuras
Several future directions can be explored for the development of 2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a potential therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of the final product, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models, and the identification of potential drug targets and biomarkers for this compound. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy and reduce potential off-target effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising potential for the treatment of cancer and other diseases. Its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential off-target effects.
Métodos De Síntesis
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the oxadiazole ring, followed by the coupling of the benzamide moiety. The final step involves the introduction of the ethoxy group. The yield of the synthesis is moderate, but the purity of the final product can be improved by using chromatographic techniques.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-ethoxy-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESAQRVZSIJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)


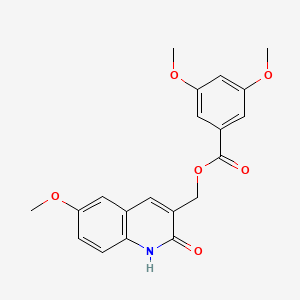
![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)

